1-Butyl-3-(4-fluorobenzyl)thiourea
CAS No.:
Cat. No.: VC19985802
Molecular Formula: C12H17FN2S
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17FN2S |
|---|---|
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | 1-butyl-3-[(4-fluorophenyl)methyl]thiourea |
| Standard InChI | InChI=1S/C12H17FN2S/c1-2-3-8-14-12(16)15-9-10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H2,14,15,16) |
| Standard InChI Key | NCAPOOREICJQTP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC(=S)NCC1=CC=C(C=C1)F |
Introduction
Structural and Molecular Characteristics
Thiourea derivatives are defined by the presence of a sulfur atom replacing the oxygen in urea, resulting in the general structure R1R2N–C(S)–NR3R4. In 1-butyl-3-(4-fluorobenzyl)thiourea, the thiourea core is asymmetrically substituted with a butyl group (-C4H9) and a 4-fluorobenzyl moiety (-CH2C6H4F). The molecular formula is inferred as C12H16FN2S, with a molecular weight of 240.33 g/mol based on analogous compounds .
Crystallographic and Spectroscopic Features
While no direct crystallographic data exists for this compound, related fluorobenzyl thioureas exhibit planar thiourea cores with dihedral angles between aromatic rings and the central CS(NH)2 plane ranging from 30° to 50° . The 4-fluorobenzyl group likely introduces steric effects that influence packing in the solid state. Infrared (IR) spectroscopy of similar thioureas reveals characteristic N-H stretching vibrations near 3200–3300 cm⁻¹ and C=S stretches at 710–750 cm⁻¹ . The fluorine atom’s electron-withdrawing effect may slightly shift these bands compared to non-fluorinated analogues.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-butyl-3-(4-fluorobenzyl)thiourea can be achieved via two primary routes:
Route 1: Isothiocyanate-Amine Coupling
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Formation of 4-Fluorobenzyl Isothiocyanate: React 4-fluorobenzylamine with thiophosgene (S=CCl2) in dichloromethane under alkaline conditions .
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Thiourea Formation: Treat the isothiocyanate with butylamine in a polar aprotic solvent (e.g., DMF) :
Route 2: Direct Thiourea Coupling
Alternative methods involve reacting 4-fluorobenzylamine with butyl isothiocyanate in ethanol under reflux :
Yields for such reactions typically range from 65% to 85%, depending on purification techniques .
Reactivity and Stability
The thiourea core is susceptible to hydrolysis under strongly acidic or basic conditions, yielding corresponding ureas or thiocarbamic acids. The fluorine atom on the benzyl group enhances electron deficiency, potentially increasing resistance to electrophilic aromatic substitution compared to non-fluorinated derivatives .
Physicochemical Properties
Thermal and Solubility Profiles
Based on analogues like N-(4-fluorobenzyl)thiourea and 1-butyl-3-(4-fluorophenyl)thiourea , the following properties are extrapolated:
| Property | Value | Source Analogue |
|---|---|---|
| Density | 1.28–1.32 g/cm³ | |
| Melting Point | 120–135°C (decomposes) | |
| Boiling Point | 290–310°C | |
| Solubility in Water | <0.1 g/L (20°C) | |
| Solubility in DMSO | >50 g/L |
The compound is expected to exhibit limited aqueous solubility but high solubility in polar aprotic solvents like DMF and DMSO .
Spectroscopic Data
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¹H NMR (DMSO-d6): δ 1.20–1.40 (m, 4H, butyl CH2), δ 3.30–3.50 (m, 2H, NCH2), δ 4.60 (s, 2H, benzyl CH2), δ 7.10–7.30 (m, 4H, aromatic H) .
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¹³C NMR: δ 180.5 (C=S), 162.1 (C-F), 135.2–115.4 (aromatic C), 45.2 (NCH2), 30.1–22.3 (butyl CH2) .
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IR (KBr): 3270 cm⁻¹ (N-H stretch), 1510 cm⁻¹ (C=S), 1220 cm⁻¹ (C-F) .
Biological and Functional Applications
Heavy Metal Sensing
Fluorinated thioureas exhibit fluorescence quenching in the presence of Hg²⁺ ions. Compound 2 in demonstrated a detection limit of 0.1 µM for Hg²⁺, attributed to sulfur-metal coordination. The 4-fluorobenzyl group’s electron-withdrawing nature may enhance fluorescence quantum yield compared to non-fluorinated analogues .
Anti-Inflammatory Activity
Alkylthiourea derivatives, such as those in , suppress NF-κB activation in macrophage-like cells at IC50 values of ~5 µM. The butyl chain in 1-butyl-3-(4-fluorobenzyl)thiourea likely improves membrane permeability, while the fluorobenzyl group may reduce cytotoxicity by minimizing nonspecific interactions .
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